

A Technical Guide to C₇H₃F₃O Isomers: (Trifluoromethyl)benzaldehydes in Research and Development

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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

The chemical formula C₇H₃F₃O encompasses a class of fluorinated aromatic aldehydes that serve as pivotal building blocks in medicinal chemistry and materials science. This technical guide focuses on the three primary isomers of (trifluoromethyl)benzaldehyde: 2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde. Their unique chemical properties, conferred by the electron-withdrawing trifluoromethyl group, make them valuable precursors for the synthesis of a wide array of biologically active molecules and advanced materials. This document provides a comprehensive overview of their nomenclature, physicochemical properties, key synthetic applications with detailed experimental protocols, and their impact on significant biological signaling pathways.

IUPAC Nomenclature and Synonyms

The three principal isomers of C₇H₃F₃O are positional isomers of benzaldehyde substituted with a trifluoromethyl group.

IUPAC Name	Synonyms
2-(Trifluoromethyl)benzaldehyde	o-(Trifluoromethyl)benzaldehyde; α,α,α -Trifluoro-o-tolualdehyde
3-(Trifluoromethyl)benzaldehyde	m-(Trifluoromethyl)benzaldehyde; α,α,α -Trifluoro-m-tolualdehyde
4-(Trifluoromethyl)benzaldehyde	p-(Trifluoromethyl)benzaldehyde; α,α,α -Trifluoro-p-tolualdehyde

Physicochemical Properties

The presence of the trifluoromethyl group significantly influences the physical and chemical properties of the benzaldehyde core. The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the carbonyl carbon, making these aldehydes highly reactive in various nucleophilic addition reactions. Furthermore, the trifluoromethyl group increases the lipophilicity and metabolic stability of molecules into which it is incorporated, properties that are highly desirable in drug design.

Table of Quantitative Data:

Property	2-(Trifluoromethyl)benzaldehyde	3-(Trifluoromethyl)benzaldehyde	4-(Trifluoromethyl)benzaldehyde
CAS Number	447-61-0	454-89-7	455-19-6
Molecular Weight	174.12 g/mol	174.12 g/mol	174.12 g/mol
Boiling Point	70-71 °C at 16 mmHg	83-86 °C at 30 mmHg	66-67 °C at 13 mmHg
Density	1.32 g/mL at 25 °C	1.301 g/mL at 25 °C	1.275 g/mL at 25 °C
Refractive Index (n _{20/D})	1.466	1.465	1.463

Key Synthetic Applications and Experimental Protocols

(Trifluoromethyl)benzaldehydes are versatile reagents in organic synthesis, most notably in the Claisen-Schmidt condensation for the formation of chalcones, which are precursors to flavonoids and other bioactive heterocyclic compounds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β -unsaturated ketone core, are synthesized through the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. Derivatives of (trifluoromethyl)benzaldehyde are frequently used to synthesize fluorinated chalcones, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one

- Materials:
 - 3-(Trifluoromethyl)benzaldehyde (1 mmol)
 - Acetophenone (1 mmol)
 - Sodium Hydroxide (NaOH)
 - Ethanol
 - Mortar and Pestle
 - Thin Layer Chromatography (TLC) plate (silica gel)
 - n-hexane and ethyl acetate (solvent system for TLC)
- Procedure:
 - In a clean mortar, combine 3-(trifluoromethyl)benzaldehyde (1 mmol) and acetophenone (1 mmol).

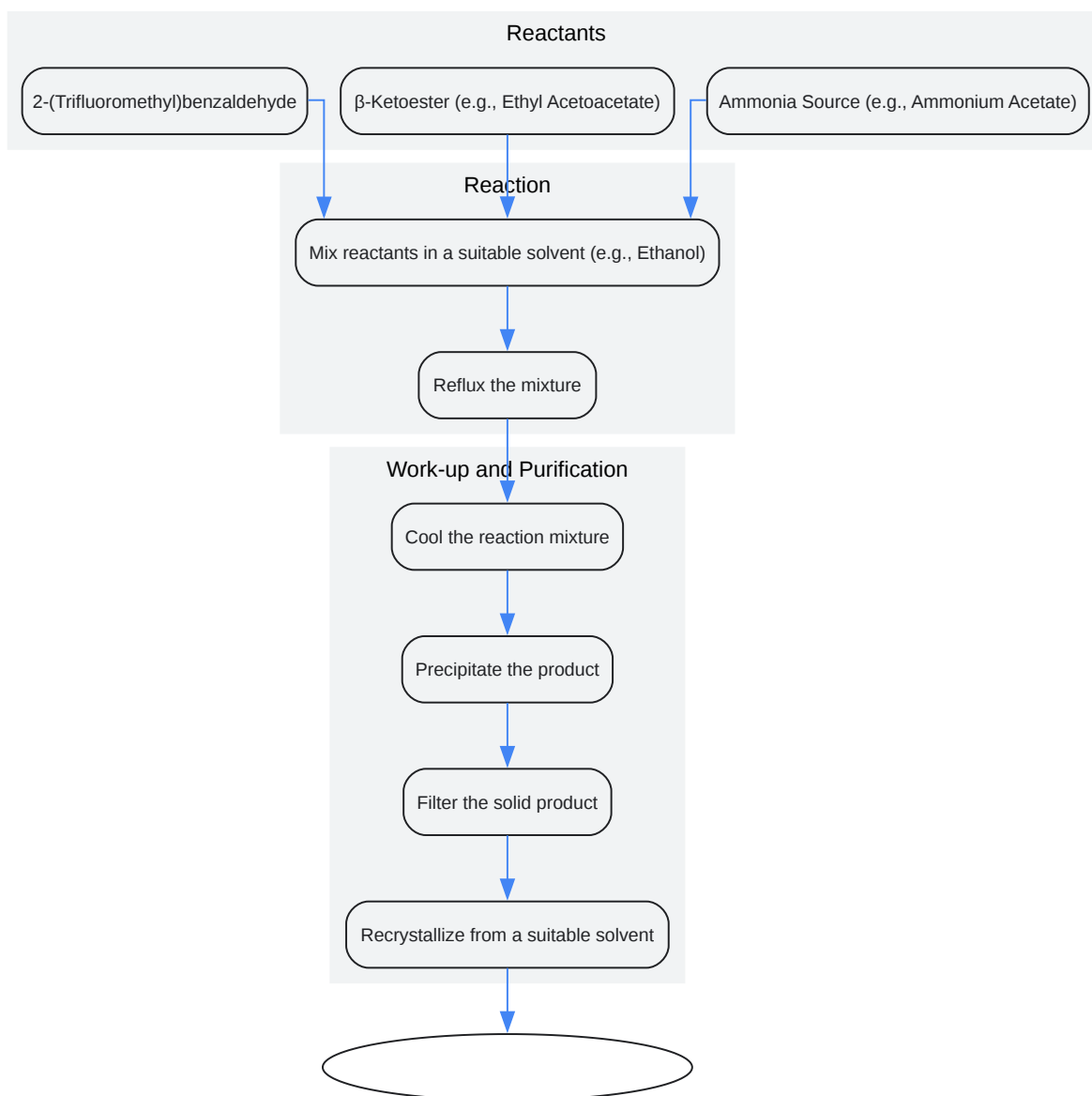
- Add a small pellet of sodium hydroxide to the mixture.
- Grind the reaction mixture mechanically with a pestle at room temperature for approximately 30 minutes.
- Monitor the progress of the reaction using TLC.
- Cover the mortar with filter paper and let it stand overnight.
- Transfer the product to a beaker containing water. Collect the washings from the mortar in the same beaker.
- Neutralize the excess alkali with a 1:1 solution of hydrochloric acid (HCl).
- Filter the resulting solid, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain the purified chalcone.

Synthesis of Dihydropyridine Derivatives

2-(Trifluoromethyl)benzaldehyde has been utilized in the preparation of ω -(dimethylamino)-alkylethyl-4-(2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. Dihydropyridine derivatives are a class of compounds known for their cardiovascular effects, and fluorinated analogues are explored for enhanced therapeutic properties.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Experimental Workflow: Hantzsch Dihydropyridine Synthesis



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Caption: Workflow for the Hantzsch synthesis of dihydropyridine derivatives.

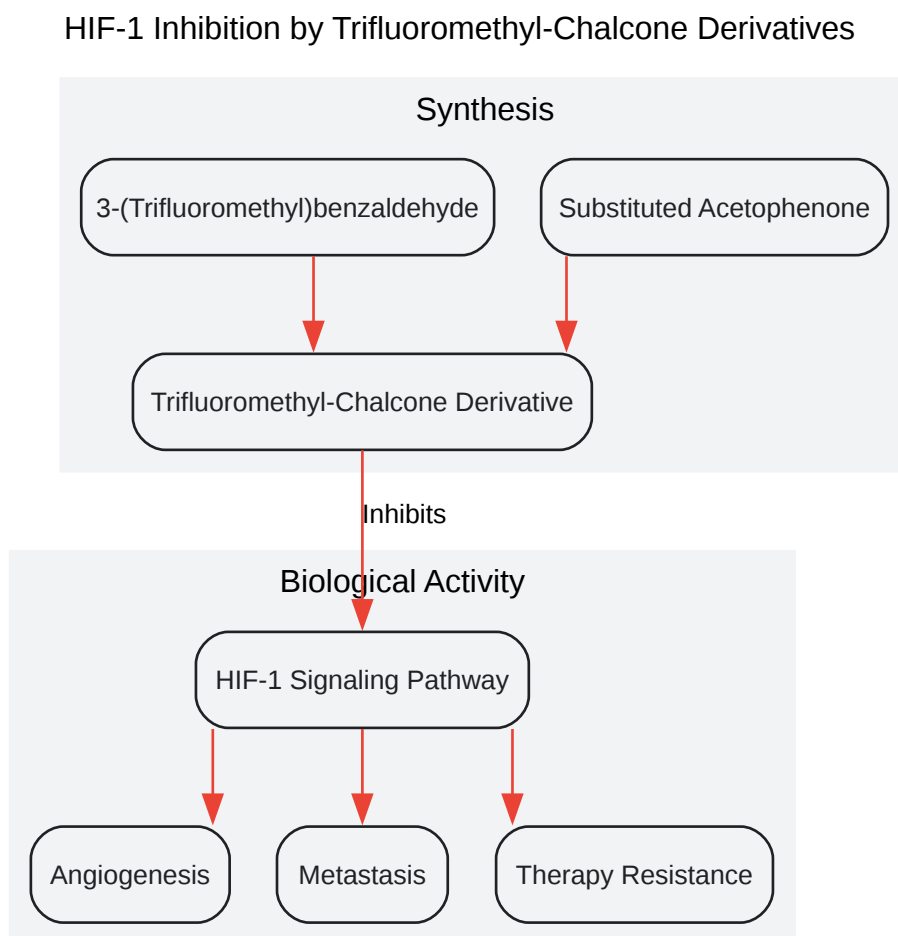
Biological Activity and Signaling Pathways

Derivatives of (trifluoromethyl)benzaldehyde have demonstrated significant biological activity, particularly in the realm of oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

Novel chalcone derivatives synthesized from 3-(trifluoromethyl)benzaldehyde have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy.[2] Inhibition of the HIF-1 pathway is, therefore, a promising strategy for cancer treatment.[3]

Logical Relationship: HIF-1 Inhibition by Trifluoromethyl-Chalcone Derivatives



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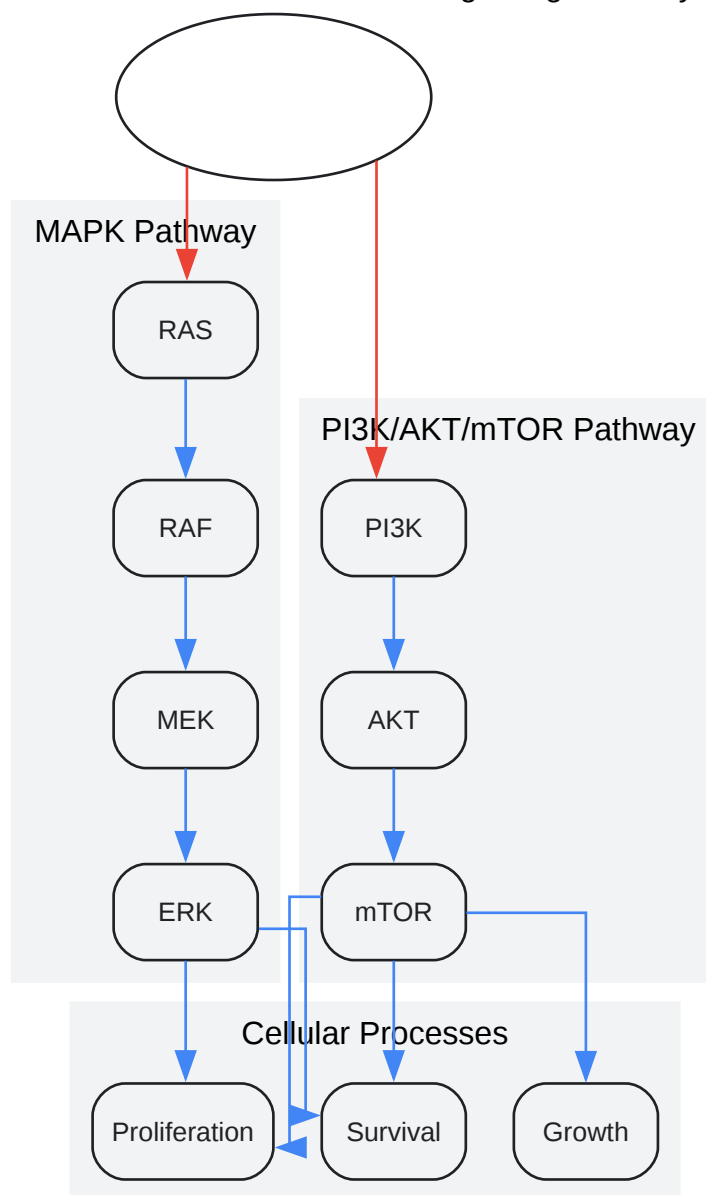
Caption: Synthesis of trifluoromethyl-chalcones and their inhibitory effect on the HIF-1 pathway.

Modulation of the PI3K/AKT/mTOR and MAPK Signaling Pathways

Benzaldehyde and its derivatives have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR and MAPK pathways.^[4] These pathways are crucial for cell proliferation, survival, and growth, and their hyperactivation is a common feature of many cancers.^[5] The introduction of a trifluoromethyl group can enhance the potency and selectivity of these inhibitory effects.^[6]

Signaling Pathway: Overview of PI3K/AKT/mTOR and MAPK Pathways and Potential Inhibition

PI3K/AKT/mTOR and MAPK Signaling Pathways



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Caption: Inhibition of PI3K/AKT/mTOR and MAPK pathways by trifluoromethyl-benzaldehyde derivatives.

Conclusion

The (trifluoromethyl)benzaldehyde isomers are indispensable tools in modern chemical and pharmaceutical research. Their unique electronic properties and synthetic versatility allow for the creation of novel compounds with significant potential in drug discovery, particularly in the

development of targeted cancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in this promising area.

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